CVT-313 is a small molecule identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) []. CDKs are a family of enzymes that play a critical role in regulating the cell cycle, the process by which cells grow and divide. Specifically, CDK2 controls the transition from the G1 phase (cell growth) to the S phase (DNA replication) of the cell cycle [].
CVT-313 has been shown to inhibit the proliferation of various cell lines in vitro, including rat neonatal aortic smooth muscle cells and a range of tumor cell lines []. This effect is attributed to its ability to block CDK2 activity, thereby preventing cells from entering the S phase and undergoing division.
Cvt-313 is a small molecule compound identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase critical for cell cycle regulation. This compound belongs to a class of purine analogs and has shown promise in preclinical studies for its potential application in cancer therapy. Cvt-313 demonstrates strong binding affinity to CDK2, stabilizing the protein and inhibiting aberrant cell proliferation, particularly in human lung carcinoma cells .
CVT-313 acts as a specific inhibitor of CDK2. CDKs are enzymes that control the cell cycle by phosphorylating specific proteins at critical stages. CDK2 forms a complex with cyclin E, and this complex is essential for the transition from G1 to S phase of the cell cycle. CVT-313 binds to the ATP-binding pocket of CDK2, thereby preventing ATP binding and subsequent phosphorylation activity. This inhibition disrupts the cell cycle progression and can lead to cell death [].
Information regarding the safety and hazards associated with CVT-313 is limited due to the lack of publicly available data. As with any new compound, proper handling and safety precautions are essential when working with CVT-313. Given its potential biological activity, it should be treated as a potentially hazardous material and handled according to appropriate laboratory safety protocols.
Cvt-313 primarily functions by binding to the ATP-binding pocket of CDK2, effectively preventing the kinase from phosphorylating its substrates. The binding involves several key interactions:
Cvt-313 exhibits significant biological activity as an inhibitor of CDK2. It has been shown to:
The synthesis of Cvt-313 involves several steps typical for purine analogs. While specific synthetic routes are proprietary or not fully disclosed in available literature, general methods include:
Cvt-313 is primarily investigated for its potential applications in oncology, specifically as a therapeutic agent targeting CDK2 in various cancers. Its ability to inhibit cell proliferation and induce cell cycle arrest makes it a candidate for further development in cancer treatment protocols. Additionally, it serves as a valuable tool compound for studying CDK2's role in cellular processes and signaling pathways .
Studies have demonstrated that Cvt-313 interacts specifically with CDK2, leading to significant biochemical changes:
Cvt-313 shares structural similarities with other CDK inhibitors but exhibits unique properties that distinguish it from these compounds. Some notable similar compounds include:
Compound Name | Mechanism of Action | IC50 (µM) | Unique Features |
---|---|---|---|
Dinaciclib | Inhibits multiple cyclin-dependent kinases | 0.01 | Broad-spectrum activity |
Roscovitine | Selective CDK inhibitor | 0.5 | Induces apoptosis |
Palbociclib | Selective inhibitor of CDK4/6 | 0.5 | Primarily targets breast cancer |
Flavopiridol | Broad-spectrum CDK inhibitor | 0.1 | Targets various kinases |
Cvt-313 is unique due to its selective inhibition of CDK2 while maintaining a favorable safety profile and potential for further chemical modifications aimed at enhancing its potency and specificity against cancer cells .
CVT-313 was originally discovered through a systematic screening approach utilizing a purine-analogue library [1] [4] [2] [3]. The discovery process represents a paradigm of structure-based drug design, where the purine scaffold served as the foundation for developing potent CDK2 inhibitors. The rational design methodology employed in CVT-313 development was predicated on the structural understanding of the CDK2 active site and the recognition that purine-based compounds could effectively mimic the adenine portion of ATP, the natural substrate of CDK2 [1] [4] [2].
The original discovery team at CV Therapeutics identified CVT-313 from a comprehensive screening campaign of purine analogues, utilizing the known crystal structure of CDK2 to guide their medicinal chemistry efforts [3] [5]. The design strategy focused on exploiting the hinge region binding interactions while maintaining selectivity over other kinases. The purine core was selected based on its ability to form key hydrogen bonds with the hinge region residues, particularly Leucine 83, which is critical for CDK2 binding [4] [2].
The rational design approach incorporated several key principles: first, the purine scaffold provides optimal geometry for hinge region binding; second, the incorporation of polar substituents at strategic positions enhances binding affinity; and third, the careful selection of substituents can modulate selectivity profiles [1] [4] [2]. These design principles were validated through structure-activity relationship studies and crystallographic analysis of the CDK2-CVT-313 complex [4] [2].
While specific synthetic routes for CVT-313 are not extensively detailed in the literature, the compound's structure suggests involvement of several key synthetic intermediates based on its purine core architecture. The synthesis likely involves purine-based starting materials that undergo sequential functionalization to introduce the characteristic substituents [1] [3] [5].
The key structural features of CVT-313 include a 9-isopropyl purine core, a 4-methoxybenzylamine substituent at the 6-position, and bis-ethanol groups attached through an imino linkage at the 2-position [1] [4] [2]. The synthetic approach would necessarily involve the formation of these key bonds through carefully orchestrated reactions.
The purine core likely serves as the initial synthetic intermediate, with subsequent functionalization occurring through nucleophilic substitution reactions at the 2- and 6-positions [1] [3]. The 9-isopropyl group would be introduced through alkylation reactions, while the 4-methoxybenzylamine substituent would be incorporated through amination reactions. The bis-ethanol functionality represents a more complex synthetic challenge, requiring the formation of the imino linkage followed by the introduction of the hydroxyl-containing side chains [1] [4].
The reaction mechanisms involved in CVT-313 synthesis would encompass nucleophilic aromatic substitution reactions characteristic of purine chemistry, alkylation reactions for the introduction of the isopropyl group, and potentially reductive amination or related transformations for the incorporation of the benzylamine moiety [1] [3]. The bis-ethanol functionality likely requires specialized synthetic approaches involving the formation of the central imino nitrogen followed by subsequent functionalization.
The structure-activity relationship studies of CVT-313 have provided valuable insights into the molecular determinants of CDK2 inhibition and selectivity. The compound demonstrates potent inhibition of CDK2 with IC₅₀ values ranging from 0.18 to 0.5 μM, while showing approximately 8-fold selectivity over CDK1 and greater than 400-fold selectivity over CDK4 [1] [6] [2] [3] [7] [8].
The SAR analysis reveals that the purine core is essential for activity, serving as the primary pharmacophore that engages the hinge region of CDK2 through critical hydrogen bonding interactions [4] [2]. The 9-isopropyl substituent contributes to the binding affinity through hydrophobic interactions with the protein surface, while the 4-methoxybenzylamine group extends into a hydrophobic pocket and forms additional stabilizing contacts [4] [2].
The bis-ethanol functionality at the 2-position plays a crucial role in determining both potency and selectivity. These polar groups form hydrogen bonds with key residues in the active site, including Asparagine 86 and Aspartic acid 145 [4] [2]. The crystal structure analysis reveals that one hydroxyl group forms a hydrogen bond with the side-chain carbonyl oxygen of Aspartic acid 145 in the DFG motif, while the other hydroxyl group interacts with Aspartic acid 86 [4] [2].
Significantly, the SAR studies have identified opportunities for further optimization. The crystal structure indicates that the isopropyl group could be modified to introduce halogen substituents, potentially forming halogen-π interactions with Phenylalanine 80 [4] [2]. Additionally, the methoxy group could be replaced with more polar functionalities to establish stronger interactions with nearby hydrophilic residues such as Glutamic acid 8 and Lysine 20 [4] [2].
The selectivity profile of CVT-313 has been extensively characterized, showing minimal activity against other kinases such as MAPK, PKA, and PKC, with IC₅₀ values exceeding 1.25 mM [1] [3] [8] [9]. However, the compound shows equipotent inhibition of CDK5 with an IC₅₀ of 0.42 μM, indicating that further structural modifications may be necessary to achieve complete selectivity [1] [7].
The purity assessment and analytical characterization of CVT-313 employs multiple complementary techniques to ensure compound quality and identity. High-performance liquid chromatography (HPLC) serves as the primary method for purity determination, with commercial sources consistently reporting purity levels of ≥98% by HPLC analysis [1] [10] [11] [9] [12].
The HPLC method development for CVT-313 analysis likely involves reverse-phase chromatography conditions optimized for the compound's physicochemical properties. The molecule's moderate lipophilicity (XLogP3-AA = 1.6) and multiple hydrogen bonding capabilities suggest that gradient elution with acetonitrile-water mobile phases would provide optimal separation [13]. The presence of multiple UV-active chromophores, including the purine ring system and the methoxybenzyl group, enables detection at multiple wavelengths, with typical absorption maxima observed at 250 and 307 nm in acidic conditions and 236, 262, and 294 nm in basic conditions [9].
Mass spectrometry characterization provides definitive molecular weight confirmation and structural verification. The molecular ion peak at m/z 400.47 corresponds to the expected molecular formula C₂₀H₂₈N₆O₃ [1] [9] [12] [13]. Advanced mass spectrometric techniques, including high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), can provide additional structural confirmation through fragmentation pattern analysis.
Nuclear magnetic resonance (NMR) spectroscopy represents another critical analytical technique for CVT-313 characterization. Both ¹H NMR and ¹³C NMR analyses provide detailed structural information, with characteristic chemical shifts corresponding to the various functional groups present in the molecule [14] [15]. The purine protons, aromatic protons from the methoxybenzyl group, and the aliphatic protons from the isopropyl and ethanol moieties each contribute distinct signals that can be used for structural confirmation and purity assessment.
Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide additional characterization data. The reported melting point range of 113-120°C serves as a key identification parameter, while thermal stability data inform storage and handling conditions [9] [12]. The compound's storage recommendation at -20°C reflects its thermal sensitivity and the need to maintain chemical integrity over extended periods.
Solubility studies have established that CVT-313 exhibits good solubility in common organic solvents, with reported solubility of 40.05 mg/mL in both DMSO and ethanol [1] [9]. These solubility characteristics are crucial for biological assay development and formulation studies. The compound's aqueous solubility is limited, which is typical for purine-based kinase inhibitors and must be considered in biological testing protocols.
Table 1: CVT-313 Molecular Properties and Analytical Characterization
Property Value/Specification
IUPAC Name 2,2'-({9-Isopropyl-6-[(4-methoxybenzyl)amino]-9H-purin-2-yl}imino)diethanol
Chemical Name 2,2'-[[6-[[(4-Methoxyphenyl)methyl]amino]-9-(1-methylethyl)-9H-purin-2-yl]imino]bis[ethanol]
Molecular Formula C₂₀H₂₈N₆O₃
Molecular Weight (g/mol) 400.47-400.48
CAS Number 199986-75-9
PubChem CID 6918386
InChIKey NQVIIUBWMBHLOZ-UHFFFAOYSA-N
Purity (HPLC) ≥98% (by HPLC)
Melting Point (°C) 113-120 (reported range), 268.02 (predicted)
Solubility DMSO (40.05 mg/mL), Ethanol (40.05 mg/mL)
Storage Temperature -20°C
Table 2: CVT-313 Biological Activity and Selectivity Profile
Target/Assay IC₅₀/Activity Value Selectivity/Notes
CDK2/Cyclin A 0.18-0.5 μM Primary target
CDK2/Cyclin E 0.5 μM Primary target
CDK1/Cyclin B 4.2 μM (8.5-fold less potent) ~8-fold selectivity over CDK1
CDK4/Cyclin D1 215 μM (430-fold less potent) >400-fold selectivity over CDK4
CDK5 0.42 μM Equipotent with CDK2
MAPK >1.25 mM High selectivity
PKA >1.25 mM High selectivity
PKC >1.25 mM High selectivity
A549 cell proliferation (72h) 1.2-1.28 μM Dose-dependent growth inhibition
Thermal stabilization (ΔTm at 10 μM) 6.8°C ± 0.12 Strong protein stabilization
Thermal stabilization (ΔTm at 100 μM) 10.2°C ± 0.19 Enhanced stabilization at higher concentration
Table 3: CVT-313-CDK2 Crystal Structure Analysis
Parameter Value/Description
PDB Entry 6inl
Resolution (Å) 1.74
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=53.645, b=71.994, c=72.075
R-work/R-free 0.198/0.250
Binding Mode Type I inhibitor (ATP-competitive)
Key Hydrogen Bond Interactions Leu83 (hinge region), Asp86, Asp145 (DFG motif)
Additional Interactions Edge-to-face aromatic interaction with Phe80
Water-mediated Interactions Asn132 via water molecule
Conformational State DFG-in conformation
The crystallographic analysis of the CDK2-CVT-313 complex has provided unprecedented insights into the molecular basis of inhibition and has established a structural framework for future optimization efforts [4] [2] [16]. The 1.74 Å resolution structure (PDB entry 6inl) reveals that CVT-313 binds in the ATP-binding pocket as a Type I inhibitor, maintaining the DFG-in conformation characteristic of active kinase conformations [4] [2] [16].
The binding mode analysis demonstrates that CVT-313 occupies the adenine-binding site of ATP, with the purine core forming two critical hydrogen bonds with the backbone atoms of Leucine 83 in the hinge region [4] [2]. The N3 atom of the purine ring forms a hydrogen bond with the backbone NH group of Leucine 83 (distance 3.2 Å), while the N6 atom interacts with the backbone carbonyl oxygen (distance 2.8 Å) [4] [2].
The hydroxyl groups of the bis-ethanol moiety establish additional stabilizing interactions with the protein. One hydroxyl group forms a hydrogen bond with the side-chain carbonyl oxygen of Aspartic acid 145 (distance 3.2 Å) in the DFG motif, while the other hydroxyl group interacts with Aspartic acid 86 (distance 2.6 Å) [4] [2]. These interactions contribute significantly to the binding affinity and help explain the compound's potent CDK2 inhibition.
The 9-isopropyl group of CVT-313 forms an edge-to-face aromatic interaction with the side chain of Phenylalanine 80, providing additional hydrophobic stabilization [4] [2]. The 4-methoxybenzyl substituent extends into a hydrophobic pocket, although the crystal structure suggests that this region could accommodate larger or more polar substituents for enhanced binding [4] [2].
A water-mediated interaction between the oxygen atom of CVT-313 and the side-chain carbonyl oxygen of Asparagine 132 provides additional stabilization to the complex [4] [2]. This interaction network involves five water molecules that generate solvent contacts in the solvent-exposed region of the binding site [4] [2].
The structural analysis has identified several opportunities for compound optimization. The space near the gatekeeper residue Phenylalanine 80 could accommodate halogen substituents that might form halogen-π interactions and potentially modulate the kinase conformation [4] [2]. The polar pocket surrounding the methoxybenzyl group could benefit from the introduction of hydrogen bond donors or acceptors to establish direct interactions with nearby hydrophilic residues [4] [2].
The flexibility of the activation loop in the CVT-313-bound structure represents a potential limitation for potency optimization. Unlike more potent CDK2 inhibitors such as dinaciclib and roscovitine, which rigidify the activation loop through extensive interaction networks, CVT-313 does not establish contacts with this region [4] [2]. This flexibility may contribute to the compound's moderate potency compared to more advanced CDK2 inhibitors.
The thermal stabilization data provides additional evidence for the strong binding interaction between CVT-313 and CDK2. The compound increases the melting temperature of CDK2 by 6.8°C at 10 μM concentration and by 10.2°C at 100 μM concentration, indicating formation of a stable protein-ligand complex [4] [2]. These thermal shift values are consistent with the reported biochemical potency and support the crystallographic binding mode.
Complex | IC50 (μM) | Selectivity vs CDK2 | Ki (nM) | Competition |
---|---|---|---|---|
CDK2/Cyclin A | 0.50 | 1.00 | 95 | ATP-competitive |
CDK2/Cyclin E | 0.50 | 1.00 | 95 | ATP-competitive |
CDK1/Cyclin B | 4.20 | 8.40 | N/A | ATP-competitive |
CDK4/Cyclin D1 | 215.00 | 430.00 | N/A | ATP-competitive |
CDK5 | 0.42 | 0.84 | N/A | ATP-competitive |
Thermal stability studies confirm the strong binding interaction between CVT-313 and CDK2, with thermal shift assays demonstrating a melting temperature increase of 7°C upon compound binding [8] [9] [10]. This significant thermal stabilization indicates formation of a stable protein-ligand complex, supporting the crystallographically observed binding mode [8] [10].
CVT-313 exhibits remarkable selectivity for CDK2 over other members of the kinase superfamily, particularly non-CDK kinases [2] [3] [4] [5]. The compound demonstrates greater than 2500-fold selectivity over mitogen-activated protein kinase, protein kinase A, and protein kinase C, indicating minimal off-target effects on these critical signaling pathways [2] [5].
Within the cyclin-dependent kinase family, CVT-313 shows differential selectivity patterns. The compound exhibits 8.4-fold selectivity for CDK2 over CDK1 and remarkable 430-fold selectivity over CDK4 [2] [3] [4] [5]. Notably, CVT-313 demonstrates equipotent activity against CDK5, with an IC50 of 0.42 μM, representing only 0.84-fold selectivity compared to CDK2 [3] [11]. This equipotency with CDK5 may contribute to some of the compound's biological effects, as CDK5 regulates neuronal function and cell migration processes [3].
Table 2: Selectivity Profiling Across Kinase Superfamily
Kinase | IC50 (μM) | Fold Selectivity | Classification |
---|---|---|---|
CDK2 | 0.5 | 1 | Primary Target |
CDK1 | 4.2 | 8.4 | Secondary Target |
CDK4 | 215 | 430 | Low Activity |
CDK5 | 0.42 | 0.84 | Primary Target |
MAPK | >1250 | >2500 | No Activity |
PKA | >1250 | >2500 | No Activity |
PKC | >1250 | >2500 | No Activity |
The selectivity profile suggests that CVT-313 functions primarily as a CDK2/CDK5 dual inhibitor rather than a purely CDK2-selective compound [3] [11]. This selectivity pattern may be advantageous for certain therapeutic applications where simultaneous inhibition of both kinases is desired, particularly in cancer contexts where both CDK2 and CDK5 contribute to tumor progression [12] [13].
X-ray crystallographic analysis reveals that CVT-313 binds to CDK2 through a type I inhibitor mechanism, occupying the ATP-binding pocket in the active DFG-in conformation [8] [14] [9] [10]. The crystal structure, determined at 1.74 Å resolution, demonstrates that CVT-313 replaces ATP by positioning its core purine moiety in the adenine-binding region of the active site [8] [10].
The binding mode involves multiple critical interactions that stabilize the inhibitor within the ATP-binding pocket. The purine core of CVT-313 forms two essential hydrogen bonds with the hinge region residue Leucine 83, specifically through the N3 and N6 atoms of the purine ring interacting with the backbone NH and CO groups respectively [8] [10]. These hinge interactions are characteristic of ATP-competitive inhibitors and provide the primary anchoring mechanism for compound binding [8].
Table 3: ATP-Competitive Binding Mode Analysis
Parameter | Value | Method |
---|---|---|
Ki (ATP competition) | 95 nM | Enzyme kinetics |
Thermal Shift (ΔTm) | 7°C | Thermal stability |
Cellular IC50 (A549) | 1.2 μM | Cell viability |
Binding Mode | Type I inhibitor | X-ray crystallography |
Crystal Resolution | 1.74 Å | X-ray crystallography |
Additional stabilizing interactions occur through the hydroxyl groups of CVT-313, which form hydrogen bonds with key active site residues. One hydroxyl group interacts with Aspartic acid 145 in the DFG motif, while the other forms a hydrogen bond with Aspartic acid 86 [8] [10]. These interactions extend beyond the hinge region to engage critical catalytic residues, enhancing binding affinity and specificity [8].
The isopropylpurine substituent of CVT-313 engages in an edge-to-face aromatic interaction with the gatekeeper residue Phenylalanine 80 [8] [10]. This interaction is particularly important for selectivity, as gatekeeper residues vary across different kinases and contribute to inhibitor specificity [8]. A water-mediated interaction between CVT-313 and Asparagine 132 provides additional stabilization through the solvent-exposed region of the binding pocket [8] [10].
Table 4: Molecular Interactions in Crystal Structure
Interaction Type | CVT-313 Atom | CDK2 Residue | Distance (Å) | Location |
---|---|---|---|---|
Hydrogen Bond | N3 (purine) | Leu83 (backbone NH) | 3.2 | Hinge region |
Hydrogen Bond | N6 (purine) | Leu83 (backbone CO) | 2.8 | Hinge region |
Hydrogen Bond | Hydroxyl group | Asp145 (side chain) | 3.2 | DFG motif |
Hydrogen Bond | Hydroxyl group | Asp86 (side chain) | 2.6 | Active site |
Water-mediated | Oxygen | Asn132 (via water) | N/A | Solvent exposed |
Aromatic | Isopropylpurine | Phe80 (π interaction) | N/A | Gatekeeper region |
While CVT-313 primarily functions as an ATP-competitive inhibitor, its binding induces conformational changes that extend beyond the immediate active site, affecting the overall dynamics and allosteric communication within the CDK2 catalytic domain [15] [16] [17]. Molecular dynamics studies reveal that CVT-313 binding alters the internal dynamics and movement patterns of CDK2, particularly affecting the flexibility of regulatory regions [17] [18].
The binding of CVT-313 impacts the activation loop dynamics of CDK2, a critical regulatory element that undergoes significant conformational changes during kinase activation [8] [10] [16]. Unlike more potent inhibitors such as dinaciclib and roscovitine, which rigidify the activation loop through extensive interactions, CVT-313 binding results in increased activation loop flexibility [8] [10]. This flexibility contributes to the relatively moderate potency of CVT-313 compared to other CDK2 inhibitors, as the activation loop remains available for productive substrate interactions [8].
Comparative structural analysis reveals that CVT-313 binding maintains the DFG-in conformation characteristic of type I inhibitors, preserving the overall active site architecture while selectively blocking ATP binding [8] [10] [19]. This binding mode contrasts with type II inhibitors that stabilize the DFG-out conformation and induce more dramatic conformational changes throughout the catalytic domain [19].
The compound's effects on domain movements and inter-lobe communication suggest that CVT-313 binding modulates the allosteric network that coordinates kinase activation [15] [20]. The N-terminal and C-terminal lobes of CDK2 exhibit altered collective motions upon CVT-313 binding, affecting the cooperative conformational changes required for optimal catalytic activity [16] [20]. These allosteric effects contribute to the inhibitory mechanism by disrupting the coordinated movements necessary for efficient phosphoryl transfer [16].
Principal component analysis of molecular dynamics trajectories demonstrates that CVT-313 binding shifts the conformational ensemble of CDK2 toward states that are less compatible with substrate binding and catalysis [17] [18]. The compound particularly affects the glycine-rich loop and the CMGC insert regions, which are important for ATP binding and cyclin recognition respectively [16]. These conformational perturbations propagate through the allosteric network to influence distant regulatory sites, demonstrating the interconnected nature of kinase regulation [15] [20].
The allosteric effects of CVT-313 extend to its impact on cyclin binding, though the compound does not directly compete with cyclin association [21] [22]. Instead, CVT-313 binding may subtly alter the cyclin-binding interface through conformational transmission, potentially affecting the stability and dynamics of the CDK2-cyclin complex [22] [23]. This indirect allosteric modulation contributes to the overall inhibitory effect by reducing the efficiency of kinase activation even when cyclin is present [23].